![molecular formula C26H27N3O2S2 B11970744 (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include isopropylamine, 2-methyl-4-propoxybenzaldehyde, and phenylhydrazine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Examples include:
- 3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-oxo-1,3-thiazolidin-4-one .
Uniqueness
What sets (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical and biological properties compared to other similar compounds .
Biological Activity
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H27N3O2S2 with a molecular weight of 477.6 g/mol. Its IUPAC name is (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one. The compound features a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its biological activity.
The biological activity of thiazolidinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, thiazolidinones can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to anticancer effects and other therapeutic benefits. The specific mechanism for this compound requires further investigation but is likely similar to other thiazolidinone compounds that have shown promising results in medicinal chemistry.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For example, compounds derived from the thiazolidinone scaffold have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain derivatives show cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapy agents like cisplatin .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
8j | MCF-7 | 0.426 ± 0.455 | |
8e | MCF-7 | 0.608 ± 0.408 | |
Cisplatin | MCF-7 | 0.636 ± 0.458 |
Antioxidant Activity
Thiazolidinones also demonstrate antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress in cells. A study highlighted the antioxidant activity of various thiazolidinone derivatives using the DPPH radical scavenging method. The most active derivative showed a CEAC value significantly higher than that of vitamin C, indicating strong antioxidant capability .
Anti-inflammatory and Analgesic Effects
Thiazolidinone derivatives have been noted for their anti-inflammatory and analgesic effects. These activities are crucial for developing treatments for conditions characterized by inflammation and pain. The structural modifications in thiazolidinones can enhance their potency against inflammatory pathways .
Case Studies and Research Findings
Several research articles have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Sava et al. (2021) conducted a study on thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing promising results for certain compounds .
- Recent Advances in Thiazolidinones : A review highlighted multiple studies showcasing the anticancer activity of thiazolidinone derivatives, emphasizing their role as multi-target enzyme inhibitors and their potential in treating various cancers .
Properties
Molecular Formula |
C26H27N3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-5-13-31-21-11-12-22(18(4)14-21)24-19(16-28(27-24)20-9-7-6-8-10-20)15-23-25(30)29(17(2)3)26(32)33-23/h6-12,14-17H,5,13H2,1-4H3/b23-15- |
InChI Key |
GMOYMCCCFNLQGS-HAHDFKILSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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